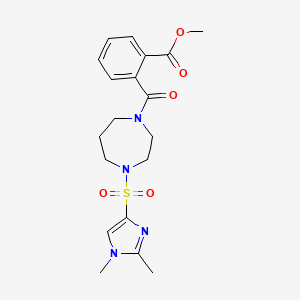
methyl 2-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Methyl 2-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)benzoate is a useful research compound. Its molecular formula is C19H24N4O5S and its molecular weight is 420.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Methyl 2-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)benzoate is a complex organic compound with potential biological activity. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C19H24N4O4S
- Molecular Weight : 396.48 g/mol
- Functional Groups : The presence of a sulfonyl group, diazepane ring, and imidazole contributes to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It has been suggested that compounds with similar structures may act as inhibitors of carbonic anhydrase (CA), particularly CAIX, which is overexpressed in various tumors. This inhibition can lead to altered tumor microenvironments, potentially hindering cancer progression .
- Receptor Modulation : The imidazole moiety is known for its role in modulating receptor activities, which could influence signaling pathways related to cell proliferation and apoptosis.
Anticancer Properties
Research indicates that compounds structurally related to this compound exhibit significant anticancer properties:
- Inhibition of Tumor Growth : Studies have shown that similar compounds can inhibit the growth of various cancer cell lines by targeting specific enzymes involved in tumor metabolism. For instance, one study reported a compound with high affinity for CAIX, demonstrating potential for selective anticancer therapy .
Case Study 1: Inhibition of Carbonic Anhydrase IX
A study investigated the binding affinity of various benzenesulfonamide derivatives to CAIX. One derivative exhibited an extremely high binding affinity (Kd = 0.12 nM), indicating that modifications similar to those in this compound could enhance selectivity and efficacy against cancer cells .
Case Study 2: Antimicrobial Screening
In a separate investigation focusing on imidazole derivatives, compounds were screened for their antimicrobial activity against a panel of bacteria. Results indicated that certain modifications led to enhanced antibacterial effects, potentially applicable to the target compound .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C19H24N4O4S |
| Molecular Weight | 396.48 g/mol |
| Anticancer Activity | Yes (via CAIX inhibition) |
| Antimicrobial Activity | Potential (related compounds) |
| Study | Findings |
|---|---|
| Inhibition of CAIX | High binding affinity (Kd = 0.12 nM) |
| Antimicrobial Screening | Enhanced activity in modified imidazole derivatives |
Eigenschaften
IUPAC Name |
methyl 2-[4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepane-1-carbonyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O5S/c1-14-20-17(13-21(14)2)29(26,27)23-10-6-9-22(11-12-23)18(24)15-7-4-5-8-16(15)19(25)28-3/h4-5,7-8,13H,6,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPXRSOMTSKSRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC=CC=C3C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














